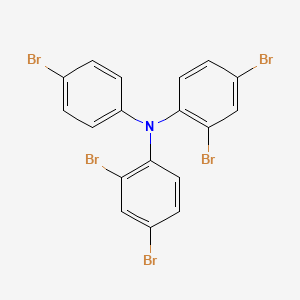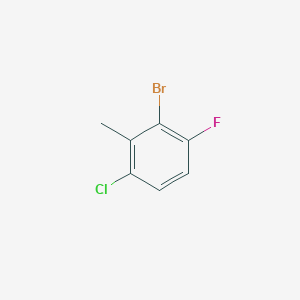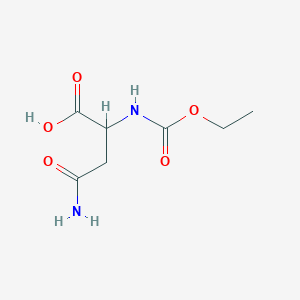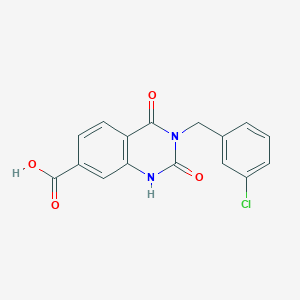![molecular formula C16H23BO3 B12503362 2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto orgánico que pertenece a la clase de los ésteres de ácido bórico. Los ésteres de ácido bórico son conocidos por su versatilidad en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones como el acoplamiento de Suzuki-Miyaura. Este compuesto presenta un anillo de dioxaborolano, que es un anillo de cinco miembros que contiene átomos de boro y oxígeno, y un grupo benciloxipropen-1-il, que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano típicamente involucra la reacción de un ácido bórico o éster de ácido bórico adecuado con un alqueno apropiado. Un método común es la reacción de hidroboración-oxidación, donde un alqueno se trata con un reactivo de borano para formar un intermedio de trialquilborano, que luego se oxida para producir el éster de ácido bórico deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de hidroboración-oxidación a gran escala, utilizando catalizadores eficientes y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la escalabilidad y la reproducibilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El éster de ácido bórico se puede oxidar para formar el alcohol o fenol correspondiente.
Reducción: Las reacciones de reducción pueden convertir el éster de ácido bórico en el alcano correspondiente.
Sustitución: El éster de ácido bórico puede participar en reacciones de sustitución, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) o el perborato de sodio (NaBO₃) son agentes oxidantes comunes.
Reducción: El hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) son agentes reductores típicos.
Sustitución: Los catalizadores de paladio (por ejemplo, Pd(PPh₃)₄) y las bases (por ejemplo, carbonato de potasio, K₂CO₃) se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Productos principales
Oxidación: Benciloxipropanol o benciloxifenol.
Reducción: Benciloxipropeno.
Sustitución: Varios compuestos biarilo, dependiendo del compañero de acoplamiento.
Aplicaciones Científicas De Investigación
2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado para formar moléculas complejas.
Biología: Se emplea en la síntesis de compuestos biológicamente activos, como fármacos y agroquímicos.
Medicina: Se utiliza en el desarrollo de candidatos a fármacos y agentes terapéuticos.
Industria: Se aplica en la producción de materiales avanzados, incluidos los polímeros y los componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano implica principalmente su capacidad para formar complejos estables con varios sustratos. El átomo de boro en el anillo de dioxaborolano puede coordinarse con nucleófilos, facilitando reacciones como el acoplamiento de Suzuki-Miyaura. Esta capacidad de coordinación permite que el compuesto actúe como un intermedio versátil en la formación de enlaces carbono-carbono.
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Otro ácido bórico utilizado en las reacciones de acoplamiento de Suzuki-Miyaura.
4,4,5,5-Tetrametil-2-(fenilmetileno)-1,3,2-dioxaborolano: Un compuesto estructuralmente similar con un grupo fenilo en lugar de un grupo benciloxipropen-1-il.
2-[(E)-3-(4-Metoxifenil)propen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano: Un compuesto con un grupo fenilo sustituido con metoxi.
Singularidad
2-[(E)-3-benciloxipropen-1-il]-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su grupo benciloxipropen-1-il, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad puede influir en su reactividad y selectividad en varias reacciones químicas, convirtiéndolo en un compuesto valioso en la química sintética.
Propiedades
Fórmula molecular |
C16H23BO3 |
|---|---|
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(3-phenylmethoxyprop-1-enyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)11-8-12-18-13-14-9-6-5-7-10-14/h5-11H,12-13H2,1-4H3 |
Clave InChI |
BTARFBQKFDEYQI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid](/img/structure/B12503280.png)
![3-{[(5-{[1-(cyclobutylcarbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-5-(3-fluorobenzenesulfonamido)pentyl)carbamothioyl]amino}propanoic acid](/img/structure/B12503292.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12503299.png)


![{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}propanedinitrile](/img/structure/B12503330.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)




